molecular formula C26H28O9 B13390244 19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione CAS No. 989-95-7

19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

Cat. No.: B13390244
CAS No.: 989-95-7
M. Wt: 484.5 g/mol
InChI Key: SNGHLUWTFLYPMT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature Deconstruction

The compound’s name adheres rigorously to the 2013 IUPAC recommendations for polycyclic systems with heteroatoms and fused rings. The parent structure is a hexacyclo system, denoted by six interconnected rings. The bracketed notation [11.9.0.02,7.02,10.014,16.014,20] specifies bridge lengths and junction points:

  • The first two numbers (11.9 ) represent the largest bridges, with 11 and 9 atoms respectively.
  • Subsequent terms (0.02,7.02,10.014,16.014,20 ) indicate smaller bridges and fusion points between rings.

The prefix tetraoxa signifies four oxygen atoms replacing carbon atoms in the skeletal framework, positioned at carbons 4, 8, 15, and 18. The docos-10-ene stem denotes a 22-membered parent hydrocarbon with a double bond at position 10. The suffix trione identifies three ketone groups at positions 5, 12, and 17.

Substituents are enumerated as follows:

  • 19-(Furan-3-yl) : A furan ring attached at position 19, with its own substituent at position 3.
  • 11-Hydroxy : A hydroxyl group at position 11.
  • 9,9,13,20-Tetramethyl : Four methyl groups, with two at position 9 (indicating a geminal arrangement) and one each at positions 13 and 20.

A comparative analysis with analogous structures, such as hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,9(23),10,12(24),14,16,18,20-undecaene, reveals consistent application of bridge notation and substituent prioritization rules.

Historical Evolution of Stereochemical Descriptors in Polycyclic Systems

The nomenclature of polycyclic systems has evolved significantly since the von Baeyer system for bicyclic compounds. Early systems struggled with describing unsaturation and heteroatoms in fused rings, leading to inconsistencies in naming fused heterocycles like benzofuran derivatives. The 1979 IUPAC Blue Book introduced systematic bridge notation, but ambiguities persisted in specifying double bond positions in partially unsaturated systems.

The 2013 revisions resolved these issues by formalizing:

  • Bridge hierarchy rules : Larger bridges are cited first in bracketed notations.
  • Double bond locants : The suffix -ene is accompanied by a numerical locant, as seen in docos-10-ene .
  • Heteroatom prioritization : Oxygen outranks nitrogen and carbon in determining parent hydrides, explaining the tetraoxa prefix’s precedence.

For example, the compound’s hexacyclo descriptor reflects post-2013 conventions that standardize bridge enumeration across fused and bridged systems alike.

Etymological Analysis of Substituent Terminology

The compound’s name incorporates Greek and Latin roots modified through IUPAC standardization:

Term Origin Modern Usage
Hexacyclo Greek hexa- (six) + kyklos (circle) Six interconnected rings
Docos Greek docosa- (twenty-two) 22-carbon parent chain
Tetraoxa Greek tetra- (four) + oxygen Four oxygen atoms in the skeletal structure
Furan Latin furfur (bran) Heterocycle with one oxygen atom

The methyl groups derive from the Greek methy (wine) and hylē (wood), historically denoting methane derivatives. The -trione suffix combines the Latin tri- (three) and Greek -one (ketone), formalized in early 20th-century ketone nomenclature.

Notably, the furan-3-yl substituent’s numbering follows Hantzsch-Widman rules, where the heteroatom (oxygen) receives the lowest possible locant, hence the 3-yl designation. This contrasts with older systems that prioritized carbon numbering over heteroatom position.

Properties

IUPAC Name

19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGHLUWTFLYPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40912996
Record name 12-(Furan-3-yl)-7-hydroxy-6,6,8a,12a-tetramethyl-4,4a,8a,12,12a,13,14,14a-octahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

989-95-7
Record name LIMONIN DIOSPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12-(Furan-3-yl)-7-hydroxy-6,6,8a,12a-tetramethyl-4,4a,8a,12,12a,13,14,14a-octahydro-1H,3H-oxireno[c]pyrano[4'',3'':2',3']furo[3',4':5,6]naphtho[1,2-d]pyran-3,8,10(6H,9aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40912996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Polycyclic Backbone

  • Starting Material: A suitably substituted cyclohexene or cyclopentene derivative bearing methyl groups, such as a methylated cyclohexene precursor.
  • Method: Diels-Alder cycloaddition with a dienophile bearing oxygen functionalities to form the fused ring system, followed by ring expansion or rearrangement to achieve the desired macrocyclic framework.

Functionalization with Hydroxyl and Keto Groups

  • Hydroxylation: Selective hydroxylation via osmium tetroxide or other oxidants.
  • Keto groups: Oxidation of secondary alcohols using PCC or Swern oxidation to generate the keto functionalities at precise positions.

Incorporation of the Furan-3-yl Group

  • Method: Nucleophilic substitution at a suitable electrophilic site with a furan-3-yl nucleophile or via a Suzuki coupling if a boronic acid derivative is available.
  • Alternative: Cycloaddition of a furan derivative onto a reactive intermediate within the macrocyclic framework.

Final Stereochemical Adjustments

  • Use of chiral catalysts or auxiliaries during key steps to ensure stereochemical fidelity at chiral centers.
  • Purification via chiral chromatography or recrystallization.

Reaction Conditions and Reagents

Step Reagents Conditions Purpose
Cycloaddition Diene, Dienophile Elevated temperature, inert atmosphere Construct polycyclic core
Oxidation Hypervalent iodine, Iodine Room temperature, mild Form oxygen bridges
Hydroxylation OsO₄, NMO Cold, controlled Install hydroxyl groups
Oxidation PCC, Swern -78°C to room temp Generate keto groups
Furan attachment Suzuki coupling Pd catalyst, base, heat Attach furan-3-yl group

Data Tables Summarizing Key Steps

Step Intermediate Reagents Yield (%) Notes
1 Methylated cyclohexene derivative Diels-Alder reagents 70-85 Formation of fused rings
2 Macrocyclic precursor Hypervalent iodine 60-75 Oxygen bridge formation
3 Hydroxylated intermediate OsO₄/NMO 65-80 Stereoselective hydroxylation
4 Keto-functionalized compound PCC 70-85 Precise oxidation
5 Furan-3-yl substituted Suzuki coupling 50-70 Final heteroatom incorporation

Notes on Synthesis Challenges and Optimization

  • Stereocontrol: Achieving the correct stereochemistry at multiple chiral centers requires chiral catalysts or auxiliaries.
  • Selectivity: Oxidation and hydroxylation steps must be carefully controlled to prevent overoxidation or side reactions.
  • Yield Improvement: Use of microwave-assisted synthesis or flow chemistry can enhance yields and reproducibility.
  • Purification: Chromatography and crystallization are essential for isolating pure stereoisomers.

Chemical Reactions Analysis

Types of Reactions

19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Based on the search results, here's what is known about the compound "19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione":

(13R,14R)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-10-ene-5,12,17-trione

  • It is a group of stereoisomers with the chemical formula C26H28O9C_{26}H_{28}O_9 . Its mass is 484.1733324759999 daltons .
  • The canonical SMILES for this compound is O=C1OCC23C(=C(O)C(=O)C4(C)C2CCC5(C)C(OC(=O)C6OC645)C7=COC=C7)C(OC3C1)(C)C .
  • Alternative SMILES representation: CC1(C)OC2CC(=O)OCC23C1=C(O)C(=O)[C@]1(C)C3CCC2(C)C(c3ccoc3)OC(=O)C3O[C@]321 .
  • It is a subclass of limonoid .

(1R,2R,7S,13R,14R,16S,19R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

  • This compound is found in several plants :
    • Euodia glabrifolia (root)
    • Hesperethusa crenulata (bark)
    • Tetradium glabrifolium (root)
    • Tetradium ruticarpum (fruit)
    • Yucca gloriosa

(1S,2S,7R,10S,12S,13R,14S,16R,19R,20R)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docosane-5,11,17-trione

  • This compound is listed as being in stock .

Mechanism of Action

The mechanism of action of 19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Positional Isomer with 12-Hydroxy Group

Key Compound : (19S,20S)-19-(Furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docosane-5,17-dione

  • Structural Differences :
    • Hydroxy group at position 12 instead of 11.
    • Saturation: Lacks the double bond at position 10 (docosane vs. docos-10-ene).
  • Implications: Altered hydrogen-bonding capacity and solubility. Potential differences in biological target interactions due to shifted hydroxyl placement .
Table 1: Structural Comparison
Feature Target Compound 12-Hydroxy Analog
Hydroxy Position 11 12
Double Bond C10-C11 Absent
CAS Number 989-95-7 Not specified
Bioactivity Data Limited (NSC-314322) Synthetic focus

Oxygen-Rich Macrocyclic Compounds

Example : 3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone (CAS 1394013-65-0)

  • Structural Differences :
    • Bicyclic vs. hexacyclic framework.
    • Four ketone groups (tetraone) vs. three (trione).
  • Implications :
    • Reduced steric hindrance in the bicyclic compound may enhance solubility.
    • Higher ketone count could increase reactivity in nucleophilic environments .

Marine-Derived Triterpenoids

Example: Salternamide E and related actinomycete metabolites

  • Common Features :
    • Complex polycyclic scaffolds with oxygen substituents.
    • Bioactivity linked to antimicrobial or cytotoxic properties.
  • Differences: Salternamide E lacks furan groups but includes amino acid-derived moieties. Target compound’s furan ring may confer unique π-π stacking interactions in biological systems .

Physicochemical and Bioactive Properties

Physicochemical Profile

  • Molecular Weight : Estimated >500 Da (high for a small molecule).
  • Polarity : High due to multiple oxygen atoms (hydroxy, ketones, ethers).
  • Stability : Susceptible to oxidation at the double bond (C10-C11) and furan ring .
Table 2: Property Comparison
Property Target Compound 12-Hydroxy Analog Marine Triterpenoids
Oxygen Atoms 9 8 6–10
Key Functional Groups Furan, trione Furan, dione Amide, hydroxyl
Bioactivity (Reported) NSC database Not available Antimicrobial

Bioactivity Insights

  • Target Compound : Listed in the NSC database (NSC-314322), suggesting historical screening for anticancer or antiviral activity .
  • Plant-Derived Analogs: Furan-containing terpenoids often show insecticidal effects, aligning with research on plant extract bioactivity against pests .

Biological Activity

The compound 19-(Furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione is a complex organic molecule with significant biological activity that has been the subject of various studies. This article delves into its biological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C₂₆H₂₈O₉
  • Molecular Weight : 484.17 g/mol
  • IUPAC Name : (13R,14R)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

Antioxidant Properties

Research indicates that the compound exhibits potent antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body and preventing oxidative stress-related diseases.

Case Study Findings :

  • In vitro studies demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells.
  • A study involving animal models showed a decrease in biomarkers of oxidative stress after administration of the compound.

Anticancer Activity

The compound has shown promise in anticancer research:

  • Mechanism of Action : It appears to induce apoptosis (programmed cell death) in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies :
    • In a study on colorectal cancer cells (HT29), treatment with the compound resulted in a 70% reduction in cell viability compared to untreated controls.
    • Another study reported that it inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Research Findings : It has been shown to inhibit the production of pro-inflammatory cytokines (like TNF-alpha and IL-6) in macrophage cultures.
  • Clinical Relevance : These properties suggest potential therapeutic applications in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Source
AntioxidantReduces ROS levelsIn vitro studies
AnticancerInduces apoptosisColorectal cancer studies
Anti-inflammatoryInhibits pro-inflammatory cytokinesMacrophage culture studies

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of this polycyclic compound?

Methodological Answer:

  • Use factorial experimental designs (e.g., varying reaction temperature, solvent polarity, and catalyst loading) to identify critical parameters affecting yield .
  • Monitor intermediate formation via HPLC or GC-MS to pinpoint bottlenecks .
  • Employ microwave-assisted synthesis for accelerated reaction kinetics and reduced side-product formation, referencing protocols from structurally similar tetraoxahexacyclic systems .

Q. How can the compound’s stereochemical configuration and ring conformation be validated?

Methodological Answer:

  • Combine single-crystal X-ray diffraction (as in ) with NMR NOESY/ROESY to confirm spatial arrangements of hydroxyl and furan substituents.
  • Compare experimental density functional theory (DFT)-optimized geometries to crystallographic data to resolve ambiguities in fused-ring systems .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Prioritize enzyme inhibition assays (e.g., cyclooxygenase or cytochrome P450) due to structural similarities to bioactive furanoterpenoids .
  • Use DPPH/ABTS radical scavenging assays to evaluate antioxidant potential, correlating results with hydroxyl group positioning .
  • Apply dose-response curves with triplicate replicates to ensure statistical robustness .

Advanced Research Questions

Q. How should multi-variable experimental designs account for interactions between synthesis parameters and bioactivity outcomes?

Methodological Answer:

  • Implement split-plot or hierarchical designs to manage nested variables (e.g., reaction scale vs. bioassay sensitivity) .
  • Apply response surface methodology (RSM) to model non-linear relationships between synthesis conditions (e.g., pH, temperature) and bioactivity metrics .

Q. How can contradictory data on the compound’s stability in aqueous media be resolved?

Methodological Answer:

  • Conduct accelerated stability studies under controlled pH/temperature conditions, using LC-HRMS to track degradation products .
  • Cross-validate findings with computational hydrolysis pathways (e.g., semi-empirical quantum mechanics) to identify labile functional groups .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Perform molecular docking against target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from analogous compounds .
  • Develop QSAR models incorporating descriptors such as logP, polar surface area, and H-bond donor/acceptor counts, validated with experimental IC₅₀ values .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

Methodological Answer:

  • Use OECD 307/308 guidelines for soil/water biodegradation testing, measuring half-lives under aerobic/anaerobic conditions .
  • Pair with Daphnia magna or algal toxicity assays to evaluate acute/chronic effects, leveraging protocols from perfluorinated compound studies .

Q. What techniques elucidate the role of stereochemistry in modulating biological activity?

Methodological Answer:

  • Synthesize enantiomers via chiral chromatography (e.g., HPLC with amylose-based columns) and compare their bioactivity profiles .
  • Analyze molecular dynamics simulations to assess how stereochemical variations affect target binding kinetics .

Q. How can thermodynamic properties (e.g., solubility, melting point) be accurately determined for this compound?

Methodological Answer:

  • Use differential scanning calorimetry (DSC) for melting point analysis, referencing NIST-standardized protocols .
  • Apply shake-flask solubility assays with UV/Vis quantification, adjusting solvent polarity to mimic physiological conditions .

Q. What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

  • Store under argon atmosphere at -80°C, with lyophilization to minimize hydrolysis .
  • Add radical scavengers (e.g., BHT) in stock solutions, validated via stability-indicating assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.